molecular formula C10H10O2 B181334 2,3-dihydro-1H-indene-4-carboxylic Acid CAS No. 4044-54-6

2,3-dihydro-1H-indene-4-carboxylic Acid

Cat. No. B181334
CAS RN: 4044-54-6
M. Wt: 162.18 g/mol
InChI Key: QJQQSHWSGOMJDZ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-4-carboxylic Acid is an organic compound with the molecular formula C10H10O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has been synthesized through various methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by reduction and cyclization.


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indene-4-carboxylic Acid consists of a five-membered cyclopentane ring fused with a benzene ring, with a carboxylic acid functional group attached to the fourth carbon of the indene structure .


Physical And Chemical Properties Analysis

2,3-dihydro-1H-indene-4-carboxylic Acid is a solid substance at room temperature . It has a molecular weight of 162.19 .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition of Steel : Indanone derivatives, closely related to 2,3-dihydro-1H-indene-4-carboxylic Acid, exhibit significant inhibitory properties for mild steel corrosion in hydrochloric acid solutions. This includes compounds like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. Their efficiency in corrosion prevention can reach up to 92% under optimal conditions, making them valuable in industrial applications involving metal protection (Saady et al., 2018).

Chemical Synthesis and Modification

  • Synthesis of Analogues : Research has focused on synthesizing analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives from 2,3-dihydro-1H-indene-4-carboxylic Acid. These analogues are synthesized via bromination and dehydrobromination processes, indicating the versatility of this compound in creating various derivatives for different applications (Yang Li-jian, 2013).

  • Structural Characterization : Detailed structural characterization of indan derivatives like (±)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide has been conducted. These studies, involving X-ray diffraction, highlight the importance of these compounds in understanding molecular conformations and potential applications in material sciences (Doriguetto et al., 2009).

Pharmaceutical Research

  • Drug Synthesis : Indene derivatives are key intermediates in the synthesis of various drugs. For instance, 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester is a crucial intermediate in the production of the pesticide Indoxacarb. This highlights the compound's role in pharmaceutical and agricultural chemical synthesis (Li-Xia Jing, 2012).

Material Science

  • Gas Transport Characteristics : Polyamides containing the phenylindane group, derived from indene compounds, exhibit remarkable gas separation characteristics. They are highly soluble in polar solvents and have high glass transition temperatures, making them useful in gas transport and separation applications (Yong Ding & Bikson, 2002).

Safety And Hazards

The safety data sheet for 2,3-dihydro-1H-indene-4-carboxylic Acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-dihydro-1H-indene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQSHWSGOMJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283281
Record name 2,3-dihydro-1H-indene-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indene-4-carboxylic Acid

CAS RN

4044-54-6
Record name 2,3-dihydro-1H-indene-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indene-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Uthoff, J Löwe, C Harms, K Donsbach… - The Journal of …, 2019 - ACS Publications
Ozanimod represents a recently developed, promising active pharmaceutical ingredient (API) molecule in combating multiple sclerosis. Addressing the goal of a scalable, economically …
Number of citations: 14 pubs.acs.org
Q Ling, Y Huang, Y Zhou, Z Cai, B Xiong… - Bioorganic & medicinal …, 2008 - Elsevier
A novel synthesis of the human leukocyte common antigen-related (LAR) phosphatase inhibitor, illudalic acid, has been achieved by a route more amenable to structure modifications. …
Number of citations: 38 www.sciencedirect.com
HS Sutherland, AST Tong, PJ Choi, D Conole… - Bioorganic & medicinal …, 2018 - Elsevier
Replacing the naphthalene C-unit of the anti-tuberculosis drug bedaquiline with a range of bicyclic heterocycles of widely differing lipophilicity gave analogs with a 4.5-fold range in …
Number of citations: 67 www.sciencedirect.com
Y Nakamura, C Paetz, W Brandt, A David… - Journal of chemical …, 2014 - Springer
The conjugates of 6-substituted 1-oxoindanoyl carboxylic acids with L-isoleucine are mimics of the plant hormone (+)-7-iso-JA-L-Ile (3) that controls and regulates secondary …
Number of citations: 20 link.springer.com
HF Fulo, A Shoeib, CV Cabanlong… - Journal of medicinal …, 2021 - ACS Publications
Synthetic indole cannabinoids characterized by a 2′,2′-dimethylindan-5′-oyl group at the indole C3 position constitute a new class of ligands possessing high affinity for human CB …
Number of citations: 11 pubs.acs.org
H Fulo - 2021 - researchrepository.wvu.edu
Innovations in synthetic organic chemistry such as methodology improvements, new chemical transformations and technology development significantly impact medicinal chemistry and …
Number of citations: 0 researchrepository.wvu.edu
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
Bedaquiline is a new drug of the diarylquinoline class that has proven to be clinically effective against drug-resistant tuberculosis, but has a cardiac liability (prolongation of the QT …
Number of citations: 79 www.sciencedirect.com
DE Martin, P Alnajjar, D Muselet… - Science of The Total …, 2023 - Elsevier
Anaerobic digestion (AD) has long been studied as an effective environmental and economic strategy for treating matrices contaminated with recalcitrant pollutants. In the present work, …
Number of citations: 3 www.sciencedirect.com
JN Plampin III - 2012 - search.proquest.com
Foldamers and helicenes based on a metal-salen framework are described, in which helical chirality is influenced by an internal trans-1, 2-diaminocyclohexane and stereocenters at the …
Number of citations: 0 search.proquest.com

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